![molecular formula C20H20O2S B12951467 3'-Methyl-4-(2-(thiophen-2-yl)propan-2-yl)-[1,1'-biphenyl]-2,6-diol](/img/structure/B12951467.png)
3'-Methyl-4-(2-(thiophen-2-yl)propan-2-yl)-[1,1'-biphenyl]-2,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Methyl-4-(2-(thiophen-2-yl)propan-2-yl)-[1,1’-biphenyl]-2,6-diol is an organic compound that features a biphenyl core substituted with a thiophene ring and hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methyl-4-(2-(thiophen-2-yl)propan-2-yl)-[1,1’-biphenyl]-2,6-diol typically involves multiple steps. One common route starts with the preparation of the biphenyl core, followed by the introduction of the thiophene ring and the hydroxyl groups. Key steps include:
Formation of the Biphenyl Core: This can be achieved through Suzuki coupling reactions between aryl halides and boronic acids.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Grignard reaction using thiophen-2-ylmagnesium bromide.
Hydroxylation: The hydroxyl groups can be introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反应分析
Types of Reactions
3’-Methyl-4-(2-(thiophen-2-yl)propan-2-yl)-[1,1’-biphenyl]-2,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core and the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives with reduced aromaticity.
Substitution: Various substituted biphenyl and thiophene derivatives.
科学研究应用
3’-Methyl-4-(2-(thiophen-2-yl)propan-2-yl)-[1,1’-biphenyl]-2,6-diol has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
作用机制
The mechanism of action of 3’-Methyl-4-(2-(thiophen-2-yl)propan-2-yl)-[1,1’-biphenyl]-2,6-diol involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Methiopropamine: An analogue with a similar thiophene ring structure.
Thiopropamine: Another thiophene-based compound with stimulant properties.
Uniqueness
3’-Methyl-4-(2-(thiophen-2-yl)propan-2-yl)-[1,1’-biphenyl]-2,6-diol is unique due to its biphenyl core combined with a thiophene ring and hydroxyl groups, which confer distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C20H20O2S |
|---|---|
分子量 |
324.4 g/mol |
IUPAC 名称 |
2-(3-methylphenyl)-5-(2-thiophen-2-ylpropan-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C20H20O2S/c1-13-6-4-7-14(10-13)19-16(21)11-15(12-17(19)22)20(2,3)18-8-5-9-23-18/h4-12,21-22H,1-3H3 |
InChI 键 |
FVWJPCDWCHPHPP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=C(C=C(C=C2O)C(C)(C)C3=CC=CS3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


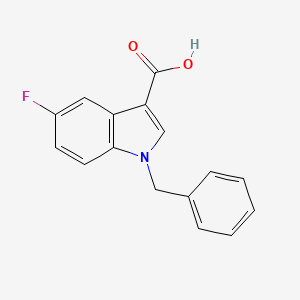
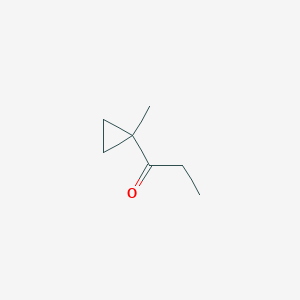
![1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B12951394.png)

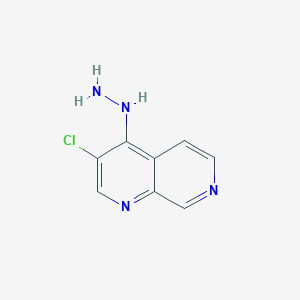

![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile hydrobromide](/img/structure/B12951424.png)
![3-Iodobicyclo[3.1.1]heptane](/img/structure/B12951426.png)
![Ethyl 5-chloro-6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12951428.png)
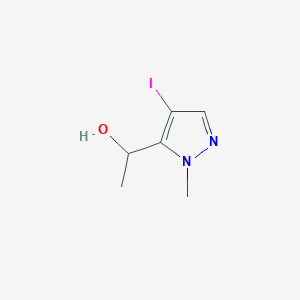
![Methyl 2-chloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12951441.png)
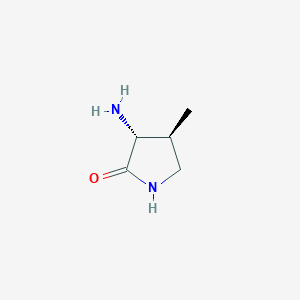
![(E)-7-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B12951445.png)
![10-Fluoro-1,2-dihydrocyclopenta[c]carbazol-3(6H)-one](/img/structure/B12951449.png)
